1-Isoamyl-4-(4-bromophenyl)pyrazole
Description
1-Isoamyl-4-(4-bromophenyl)pyrazole is a pyrazole derivative characterized by a 4-bromophenyl substituent at the 4-position and an isoamyl group (3-methylbutyl) at the 1-position of the pyrazole ring. The molecular formula and mass of related bromophenyl-pyrazole compounds (e.g., 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-4-ol) suggest a molecular weight range of ~315–350 g/mol for this class .
Properties
Molecular Formula |
C14H17BrN2 |
|---|---|
Molecular Weight |
293.20 g/mol |
IUPAC Name |
4-(4-bromophenyl)-1-(3-methylbutyl)pyrazole |
InChI |
InChI=1S/C14H17BrN2/c1-11(2)7-8-17-10-13(9-16-17)12-3-5-14(15)6-4-12/h3-6,9-11H,7-8H2,1-2H3 |
InChI Key |
DZJACGIXSHHCLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=C(C=N1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on the Pyrazole Ring
The position and nature of substituents on the pyrazole ring significantly impact physicochemical and biological properties. Key comparisons include:
Key Observations :
- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine or fluorine may enhance hydrophobic interactions in biological systems, as seen in bromophenyl-containing derivatives .
- Alkyl vs.
- Dihedral Angles : Planar arrangements (e.g., dihedral angles <10° between pyrazole and aryl rings) favor π-π stacking, critical for binding to biological targets .
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